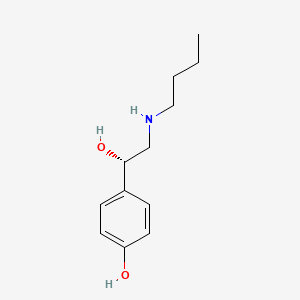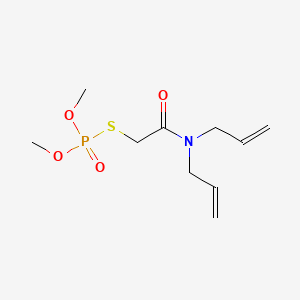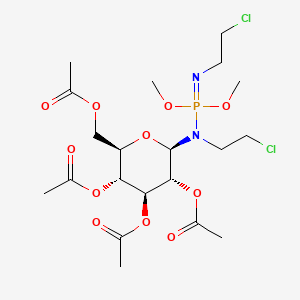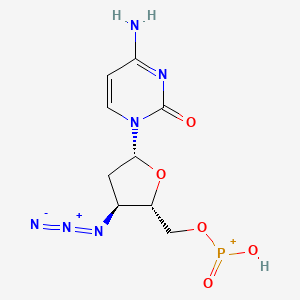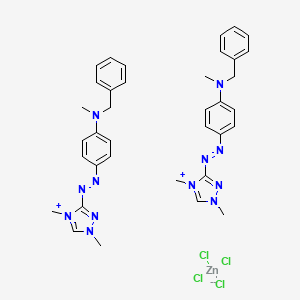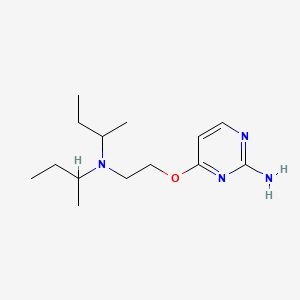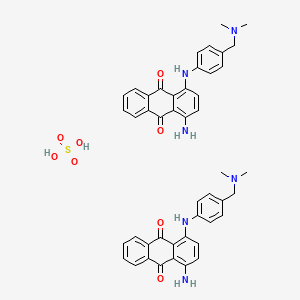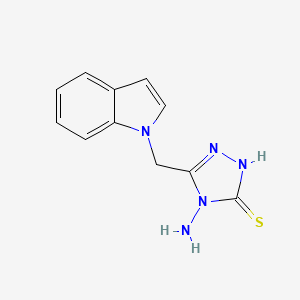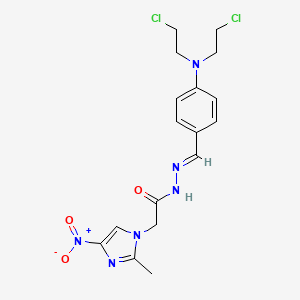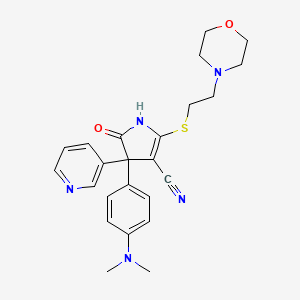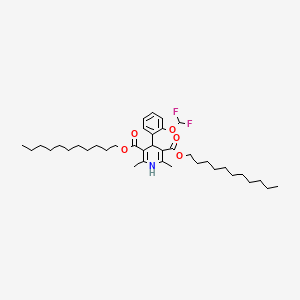
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, diundecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, diundecyl ester is a complex organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with carboxylic acid groups at the 3 and 5 positions, a 1,4-dihydro structure, and additional functional groups including a difluoromethoxyphenyl and dimethyl groups. The diundecyl ester moiety further adds to its structural complexity.
Vorbereitungsmethoden
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, diundecyl ester involves multiple steps. The starting material, pyridine-3,5-dicarboxylic acid, undergoes esterification with undecanol to form the diundecyl ester. This is followed by a series of reactions to introduce the 1,4-dihydro structure and the difluoromethoxyphenyl and dimethyl groups. Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the 1,4-dihydro structure makes it susceptible to oxidation, forming pyridine derivatives.
Reduction: Reduction reactions can convert the 1,4-dihydro structure to a fully saturated pyridine ring.
Substitution: The difluoromethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Ester Hydrolysis: The diundecyl ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. Major products formed from these reactions include various pyridine derivatives and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, diundecyl ester has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of this compound involves its ability to coordinate with metal ions through its carboxylic acid groups and pyridine nitrogen. This coordination can disrupt metal ion homeostasis in biological systems, leading to its potential use in chelation therapy. The difluoromethoxyphenyl group may also interact with specific molecular targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-Hydroxy-3,5-pyridinedicarboxylic acid: Known for its strong complexation properties towards metal ions and potential use in chelation therapy.
4-Hydroxy-1-methyl-3,5-pyridinedicarboxylic acid: Similar to the above but with a methyl group that enhances its stability and efficacy as a chelator.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type ligand used in coordination chemistry.
Eigenschaften
CAS-Nummer |
117654-53-2 |
|---|---|
Molekularformel |
C38H59F2NO5 |
Molekulargewicht |
647.9 g/mol |
IUPAC-Name |
diundecyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C38H59F2NO5/c1-5-7-9-11-13-15-17-19-23-27-44-36(42)33-29(3)41-30(4)34(35(33)31-25-21-22-26-32(31)46-38(39)40)37(43)45-28-24-20-18-16-14-12-10-8-6-2/h21-22,25-26,35,38,41H,5-20,23-24,27-28H2,1-4H3 |
InChI-Schlüssel |
CJUIMSOPQDIJNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCCCCCCCCCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


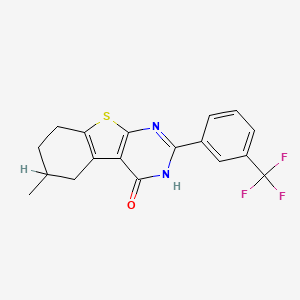
![N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12699751.png)
